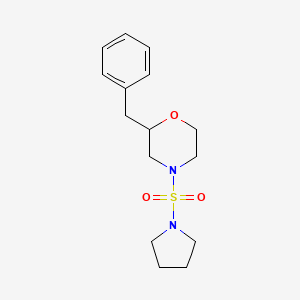![molecular formula C19H15ClN2O3 B6129616 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6129616.png)
2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide, also known as CHANA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide involves its ability to target multiple signaling pathways involved in cancer progression, inflammation, and neurodegeneration. 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that plays a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. In cancer cells, 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide induces apoptosis and inhibits cell proliferation by targeting multiple signaling pathways.
実験室実験の利点と制限
One of the advantages of using 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide in lab experiments is its ability to target multiple signaling pathways involved in various diseases. This makes it a promising candidate for developing multi-targeted therapies. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide research, including exploring its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the mechanism of action of 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide and to optimize its pharmacokinetic properties. Additionally, the development of novel formulations and delivery systems for 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide may improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.
In conclusion, 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to target multiple signaling pathways involved in cancer, inflammation, and neurodegeneration makes it a promising candidate for developing multi-targeted therapies. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
合成法
The synthesis of 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde, 3-chlorophenoxyacetic acid, and acetic hydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 215-217°C.
科学的研究の応用
2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer properties of 2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide, which include inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-5-3-6-15(10-14)25-12-19(24)22-21-11-17-16-7-2-1-4-13(16)8-9-18(17)23/h1-11,23H,12H2,(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXQUWOPLNSYFZ-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)COC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6129549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6129557.png)

![N-(3-chlorophenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6129563.png)
![2-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6129564.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2-phenylethyl)ethanamine](/img/structure/B6129568.png)
![5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129576.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6129583.png)
![4-chloro-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6129593.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6129604.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6129611.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6129630.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6129633.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6129643.png)